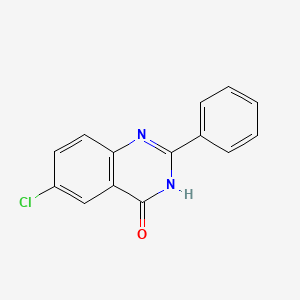

6-chloro-2-phenyl-4(3H)-quinazolinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-chloro-2-phenyl-4(3H)-quinazolinone is a chemical compound . It is also known as 6-Chloro-2-phenyl-4H-thiochromen-4-one . The molecular formula of this compound is C15H9ClOS .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, 3-Hydroxy-2-aryl/heteroaryl-4H-chromones were synthesized from appropriate chalcones and acetylated to afford the corresponding acetoxy derivatives . The structure of 6-chloro-2-(furan-2-yl)-4-oxo-4H-chromen-3-yl acetate was supported by means of single crystal X-ray diffraction .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For example, the FT-IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR spectrum can provide information about the hydrogen atoms in the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound can be analyzed based on the functional groups present in the molecule. For instance, the presence of a carbonyl group suggests that it can undergo nucleophilic addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For example, the melting point can be determined using a melting point apparatus . The molecular weight can be determined using mass spectrometry .科学的研究の応用

1. Anticancer and Antiviral Activities

6-Chloro-2-phenyl-4(3H)-quinazolinone derivatives have shown potential in anticancer applications. For instance, certain derivatives demonstrated favorable cytotoxicity against renal cancer cell lines, indicating potential therapeutic uses in cancer treatment. Additionally, some derivatives were moderately active against the human immunodeficiency virus (HIV-1), suggesting a possible role in antiviral therapy (Gürsoy & Karalı, 2003).

2. Dye Manufacturing

This compound derivatives have been utilized in the synthesis of dyes. These compounds have been employed in creating styryl and azo disperse dyes for textiles like polyester, with studies evaluating their application properties and fastness (Bhatti & Seshadri, 2004).

3. Pharmaceutical Applications

Research has explored the use of this compound in pharmaceuticals. Studies include the synthesis and biological evaluation of substituted quinazolinones as antibacterial agents, highlighting their potential in combating bacterial infections (Mahato, Shrivsatava, & Shanthi, 2015).

4. Phosphodiesterase Inhibition

Compounds derived from this compound have shown promise in inhibiting phosphodiesterase, an enzyme involved in cellular signaling processes. This suggests potential applications in treating diseases related to dysregulated phosphodiesterase activity (Laddha, Wadodkar, & Meghal, 2009).

5. Antimicrobial and Anticonvulsant Activities

Derivatives of this compound have demonstrated antimicrobial and anticonvulsant activities. This broadens their potential therapeutic applications in treating infections and neurological disorders (Wolfe et al., 1990).

6. Antioxidant Properties

Recent studies have focused on the antioxidant properties of this compound derivatives, indicating their potential in combating oxidative stress-related conditions (Mravljak, Slavec, Hrast, & Sova, 2021).

将来の方向性

The future directions for the research on 6-chloro-2-phenyl-4(3H)-quinazolinone could include exploring its potential biological activities and developing new synthetic routes for its preparation. Further studies could also focus on understanding its mechanism of action and improving its effectiveness through structural modifications .

特性

IUPAC Name |

6-chloro-2-phenyl-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O/c15-10-6-7-12-11(8-10)14(18)17-13(16-12)9-4-2-1-3-5-9/h1-8H,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGMBDCKPRFLKLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(2,4-difluorophenyl)methylidene]amino}guanidine](/img/structure/B2797059.png)

![2-[3-Oxo-3-(4-phenylpiperazin-1-yl)propyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one](/img/no-structure.png)

![1-(2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol](/img/structure/B2797074.png)

![Ethyl 2-((2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)amino)-2-oxoacetate](/img/structure/B2797081.png)